OXT-328 is classified as a phospho-derivative of sulindac. It was synthesized by modifying the carboxylic acid moiety of sulindac, which is believed to be responsible for its gastrointestinal toxicity. The compound was developed by researchers at Medicon Pharmaceuticals Inc., and its safety and efficacy were evaluated using various preclinical models, including human colon cancer cell lines and animal tumor models .
The synthesis of OXT-328 involves several key steps:
OXT-328 has a distinct molecular structure that differentiates it from its parent compound, sulindac. Its chemical formula is CHNOS. The structural modifications include:
The molecular structure plays a crucial role in its mechanism of action, influencing how it interacts with biological targets involved in cancer progression .
OXT-328 undergoes several chemical reactions that are critical to its function:
The mechanism of action for OXT-328 involves several interrelated processes:
OXT-328 has several significant applications in scientific research and medicine:
The strategic modification of non-steroidal anti-inflammatory drugs (NSAIDs) through phosphorylation represents a significant advancement in medicinal chemistry aimed at enhancing therapeutic efficacy while mitigating toxicity. Phosphorylation involves the covalent attachment of phosphate-containing groups to drug molecules, typically at carboxyl or hydroxyl sites. This approach emerged from observations that:
Table 1: Evolution of Phosphorylated NSAID Derivatives
Parent NSAID | Phosphorylated Derivative | Key Advantage |
---|---|---|
Sulindac | OXT-328 (P-S) | 14.2× greater potency against colon cancer |
Ibuprofen | Phospho-ibuprofen | 47% tumor reduction with 85% lower GI toxicity |
Aspirin | Phospho-aspirin | Enhanced antiplatelet activity |
OXT-328 (phospho-sulindac) was specifically engineered to overcome the therapeutic limitations of conventional sulindac through targeted molecular redesign:
The development trajectory of OXT-328 features several critical preclinical breakthroughs:
Table 2: Preclinical Efficacy of OXT-328 Across Cancer Models
Cancer Model | Treatment Protocol | Efficacy Outcome | Reference |
---|---|---|---|
HT-29 colon xenografts | 100 mg/kg/day oral OXT-328 | 65.9% tumor volume reduction (p<0.01) | [2] |
A431 skin xenografts | 50 mg/kg/day topical hydrogel | 70.5% inhibition (p<0.001) | [1] |
Breast CSC models | 100 µM in vitro | >99% mammosphere formation inhibition | [3] |
Apc/Min intestinal tumors | OXT-328 + DFMO combination | 90% reduction in tumor multiplicity | [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7